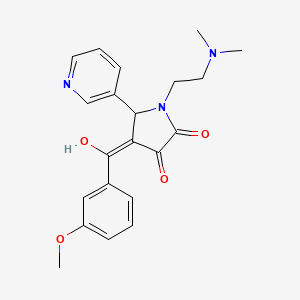

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with a dimethylaminoethyl chain, a 3-methoxybenzoyl group at position 4, and a pyridin-3-yl moiety at position 4. The dimethylaminoethyl group enhances solubility and membrane permeability, while the 3-methoxybenzoyl and pyridinyl substituents may influence target binding via π-π interactions or hydrogen bonding .

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-23(2)10-11-24-18(15-7-5-9-22-13-15)17(20(26)21(24)27)19(25)14-6-4-8-16(12-14)28-3/h4-9,12-13,18,25H,10-11H2,1-3H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNJLZNHNYAAFK-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, often referred to as compound 4340-2986, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical and physical properties:

- Molecular Formula : C25H30N2O4

- Molecular Weight : 422.52 g/mol

- LogP : 3.968 (indicating moderate lipophilicity)

- Water Solubility : LogSw -4.05 (poorly soluble in water)

- pKa : 9.97 (indicating basic properties)

Antiproliferative Activity

The antiproliferative activity of compound 4340-2986 has been evaluated against various cancer cell lines. The results are summarized in Table 1.

The compound demonstrated significant cytotoxic effects, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

The mechanism by which compound 4340-2986 exerts its antiproliferative effects appears to involve the inhibition of key cellular pathways associated with cancer proliferation. Studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Activity

In addition to its antiproliferative effects, compound 4340-2986 exhibits antioxidant properties. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays, where it showed effective scavenging ability compared to standard antioxidants like butylated hydroxytoluene (BHT).

Antioxidant Activity Results

| Assay Type | IC50 (µM) | Comparison with BHT |

|---|---|---|

| DPPH | 15.0 | Lower than BHT |

| ABTS | 12.5 | Comparable |

These results indicate that while the compound has promising antioxidant activity, it may not surpass established antioxidants in efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar pyrrole derivatives. For instance, a study highlighted a series of pyrrole-based compounds that showed significant activity against various cancer cell lines and also exhibited antioxidant properties through similar mechanisms as compound 4340-2986 .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key structural variations among analogs include modifications to the benzoyl group, aryl substituents at position 5, and the aminoalkyl chain. These changes impact physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Benzoyl Substituent Effects: The 3-methoxybenzoyl group in the target compound may confer distinct electronic and steric effects compared to the 4-methoxybenzoyl () or 4-isopropoxybenzoyl (). The latter’s bulkier isopropoxy group could reduce metabolic clearance but increase lipophilicity .

Aryl Group at Position 5: The pyridin-3-yl moiety (target compound, ) offers hydrogen-bonding capability, contrasting with the 3,4,5-trimethoxyphenyl group (), which is bulkier and may improve hydrophobic interactions .

Aminoalkyl Chain Modifications: Dimethylaminoethyl (target compound, ) vs. diethylaminoethyl (): The latter increases steric bulk and basicity, which could affect solubility and off-target interactions .

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing this pyrrolone derivative?

- Methodology: Synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core followed by functionalization of substituents. Key steps include:

- Cyclization: Base-assisted cyclization under controlled pH (e.g., sodium hydroxide in ethanol) to form the pyrrolone ring .

- Substituent Introduction: Sequential coupling of the 3-methoxybenzoyl and pyridin-3-yl groups via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling .

- Optimization: Reaction yields (44–86%) depend on solvent choice (e.g., dichloromethane, dimethyl sulfoxide) and temperature (room temperature to 80°C) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodology:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, with shifts at δ 7.2–8.5 ppm confirming aromatic substituents .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 386.1232 [M+H]+) and fragmentation patterns .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Validation: Cross-referencing experimental data with computational predictions (e.g., bond angles via DFT) resolves structural ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

- Methodology:

- Analog Synthesis: Replace substituents systematically (e.g., swapping 3-methoxybenzoyl with 4-fluorobenzoyl) and assess activity changes .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays (IC50 values) .

- Computational Docking: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like G-protein-coupled receptors (GPCRs) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodology:

- Kinetic Studies: Measure reaction rates (e.g., via HPLC monitoring) to compare with density functional theory (DFT)-calculated activation energies .

- Solvent Effects: Re-run reactions in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess solvent-dependent pathway deviations .

- By-Product Analysis: Use LC-MS to identify unexpected by-products (e.g., diastereomers) and refine computational models .

- Case Study: Discrepancies in pyrrolone ring-opening reactions may arise from unaccounted steric hindrance in simulations .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodology:

- Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .

- Pathway Analysis: RNA sequencing or proteomics post-treatment identifies upregulated/downregulated pathways (e.g., apoptosis markers) .

- Pharmacokinetics: Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

- Advanced Tools: CRISPR-Cas9 knockout of suspected targets validates specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.